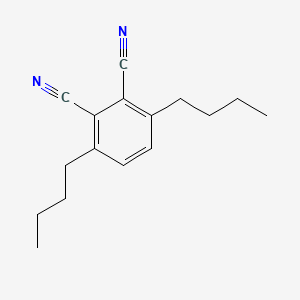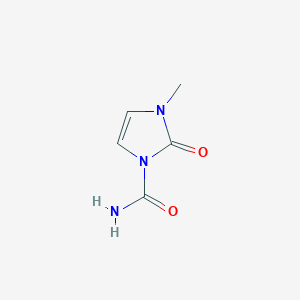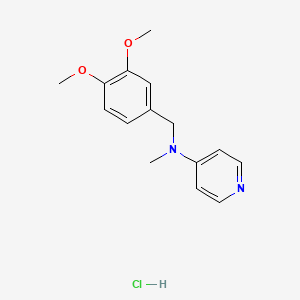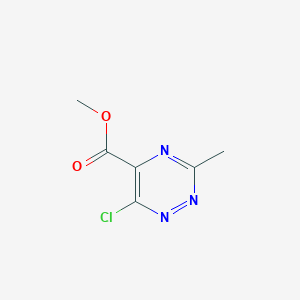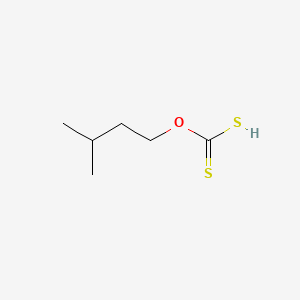
Isopentyl dithiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C6H12OS2
. It is commonly used in various industrial applications, particularly in the mining industry as a flotation agent. This compound is characterized by its ability to form complexes with metal ions, which makes it valuable in the extraction and processing of minerals.Preparation Methods
Synthetic Routes and Reaction Conditions: Isopentyl dithiocarbonate can be synthesized through the reaction of carbon disulfide with isopentyl alcohol in the presence of a base, typically sodium hydroxide. The reaction proceeds as follows:
CS2+C5H11OH+NaOH→C6H12OS2Na+H2O
The sodium salt of this compound is then acidified to yield the free dithiocarbonate ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where carbon disulfide and isopentyl alcohol are mixed under controlled conditions. The reaction is typically carried out at low temperatures to prevent the decomposition of the product. The resulting mixture is then purified through distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiocarbonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products:
Oxidation Products: Disulfides, sulfoxides.
Reduction Products: Thiols.
Substitution Products: Various organosulfur compounds depending on the nucleophile used.
Scientific Research Applications
Isopentyl dithiocarbonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems, particularly in targeting metal ions in the body.
Industry: Widely used in the mining industry as a flotation agent to aid in the separation of valuable minerals from ores.
Mechanism of Action
The mechanism by which isopentyl dithiocarbonate exerts its effects involves the formation of complexes with metal ions. The dithiocarbonate group has a high affinity for metal ions, allowing it to form stable complexes. These complexes can then be manipulated for various applications, such as mineral extraction or targeted drug delivery. The molecular targets include metal ions like copper, zinc, and iron, which are essential for various biological and industrial processes.
Comparison with Similar Compounds
Isopentyl dithiocarbonate can be compared with other dithiocarbonate compounds such as:
Potassium this compound: Similar in structure but contains a potassium ion instead of a sodium ion.
Sodium ethyl dithiocarbonate: Contains an ethyl group instead of an isopentyl group, leading to different physical and chemical properties.
Sodium isobutyl dithiocarbonate: Contains an isobutyl group, which affects its reactivity and applications.
Uniqueness: this compound is unique due to its specific alkyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly effective in certain industrial applications where other dithiocarbonates may not perform as well.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
2540-36-5 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
3-methylbutoxymethanedithioic acid |
InChI |
InChI=1S/C6H12OS2/c1-5(2)3-4-7-6(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
CONMNFZLRNYHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



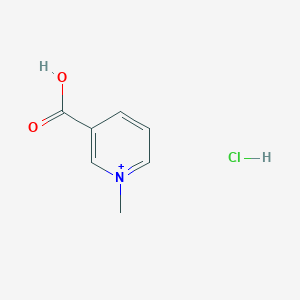
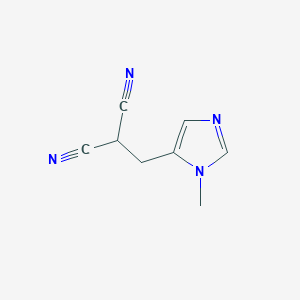

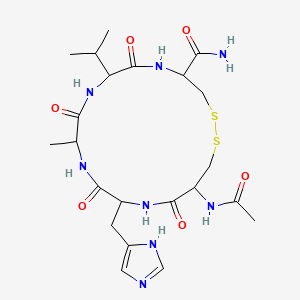
![11-Methoxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B12819785.png)
